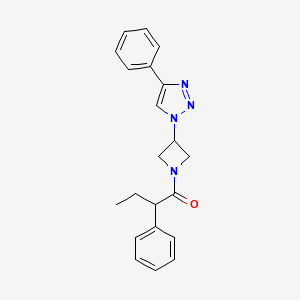

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-phenyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-2-19(16-9-5-3-6-10-16)21(26)24-13-18(14-24)25-15-20(22-23-25)17-11-7-4-8-12-17/h3-12,15,18-19H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQENJVMXMQSKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one typically involves multiple steps. One common method starts with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor. The final step often involves coupling the triazole and azetidine intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity. The azetidine ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to the inhibition of specific pathways, such as those involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis : The oxepane analog’s high yield (88%) under reflux conditions suggests efficient routes for triazole-heterocycle conjugates. However, the target compound’s synthesis remains unreported.

- Bioactivity : While triazole-azetidine hybrids are studied for kinase inhibition or antimicrobial activity, specific data for this compound is lacking.

Biological Activity

The compound 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a triazole ring, which is known for its biological significance, particularly in drug design.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. For instance, a study found that derivatives with similar triazole structures demonstrated effective inhibition of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 2-Phenyl Triazole Derivative | 1.35 - 2.18 | Mycobacterium tuberculosis |

| Compound 6e | 40.32 | Mycobacterium tuberculosis |

This suggests that the triazole moiety contributes significantly to the antimicrobial activity of the compound.

Anticancer Activity

The anticancer potential of triazole-containing compounds has been widely studied. The compound under review has shown promise in inhibiting cancer cell lines. In vitro studies revealed that similar compounds exhibited cytotoxic effects against various cancer cell lines, including human colon cancer (HCT-116) and leukemia cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 10 |

| P388 | 1.67 |

These findings indicate that the compound may possess significant anticancer properties, warranting further investigation.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The aforementioned studies reported that many derivatives were non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety margin for potential therapeutic use .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes through several mechanisms:

- Formation of Hydrogen Bonds : The azomethine group in the triazole ring can form hydrogen bonds with active centers in cellular constituents, disrupting normal cellular functions .

- Protein Denaturation : Compounds with similar structures have been shown to denature proteins, impairing essential cellular processes and leading to cell death .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in treating infections and cancers:

- Anti-tubercular Activity : A series of substituted triazoles were synthesized and tested against Mycobacterium tuberculosis, showing promising results with IC90 values indicating strong activity against resistant strains .

- Cancer Cell Line Studies : A study demonstrated that triazole derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.